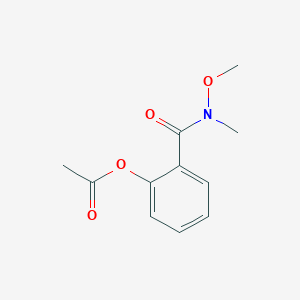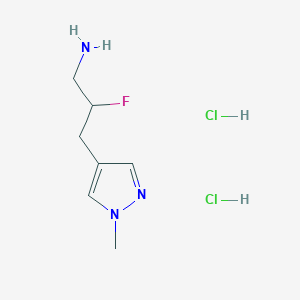
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound that features a fluorine atom, a pyrazole ring, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the amine group: This can be done by reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the dihydrochloride salt: The final compound is often converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
化学反応の分析
Types of Reactions
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or ammonia.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Compounds where the fluorine atom is replaced by another group.
科学的研究の応用
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用機序
The mechanism of action of 2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
類似化合物との比較
2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride can be compared with other similar compounds, such as:
2-chloro-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the fluorine atom.
2-fluoro-3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride: Lacks the methyl group on the pyrazole ring.
The presence of the fluorine atom in this compound can enhance its chemical stability and binding affinity, making it unique compared to its analogs.
特性
分子式 |
C7H14Cl2FN3 |
|---|---|
分子量 |
230.11 g/mol |
IUPAC名 |
2-fluoro-3-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12FN3.2ClH/c1-11-5-6(4-10-11)2-7(8)3-9;;/h4-5,7H,2-3,9H2,1H3;2*1H |
InChIキー |
XMPSDZRGWAZCTC-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)CC(CN)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


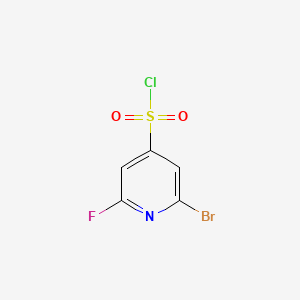
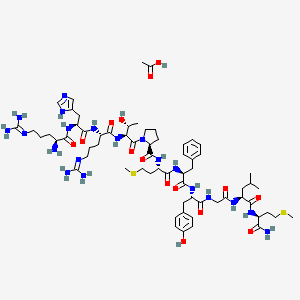

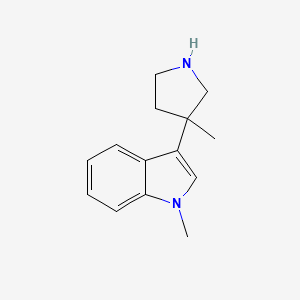
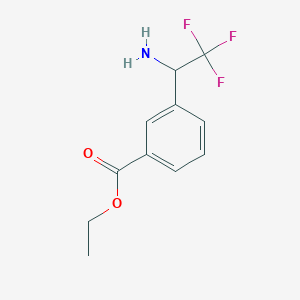
![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)


![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
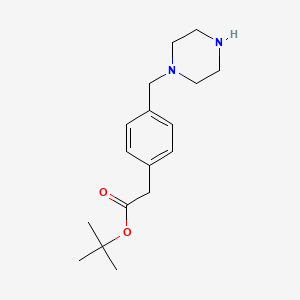
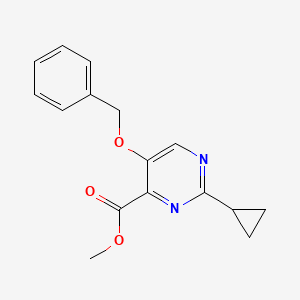

![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)
